N-(5,7-Dimethyl-2-oxo-1-(3-(o-tolyloxy)propyl)indolin-3-yl)acetamide
N-(5,7-Dimethyl-2-oxo-1-(3-(o-tolyloxy)propyl)indolin-3-yl)acetamide
Brand Name:
Vulcanchem
CAS No.:
1008690-49-0
VCID:
VC0368174
InChI:
InChI=1S/C22H26N2O3/c1-14-12-16(3)21-18(13-14)20(23-17(4)25)22(26)24(21)10-7-11-27-19-9-6-5-8-15(19)2/h5-6,8-9,12-13,20H,7,10-11H2,1-4H3,(H,23,25)
SMILES:
CC1=CC=CC=C1OCCCN2C(=O)C(C3=CC(=CC(=C32)C)C)NC(=O)C
Molecular Formula:
C22H26N2O3
Molecular Weight:
366.5g/mol
N-(5,7-Dimethyl-2-oxo-1-(3-(o-tolyloxy)propyl)indolin-3-yl)acetamide
CAS No.: 1008690-49-0
Main Products
VCID: VC0368174
Molecular Formula: C22H26N2O3
Molecular Weight: 366.5g/mol
CAS No. | 1008690-49-0 |
---|---|
Product Name | N-(5,7-Dimethyl-2-oxo-1-(3-(o-tolyloxy)propyl)indolin-3-yl)acetamide |
Molecular Formula | C22H26N2O3 |
Molecular Weight | 366.5g/mol |
IUPAC Name | N-[5,7-dimethyl-1-[3-(2-methylphenoxy)propyl]-2-oxo-3H-indol-3-yl]acetamide |
Standard InChI | InChI=1S/C22H26N2O3/c1-14-12-16(3)21-18(13-14)20(23-17(4)25)22(26)24(21)10-7-11-27-19-9-6-5-8-15(19)2/h5-6,8-9,12-13,20H,7,10-11H2,1-4H3,(H,23,25) |
Standard InChIKey | ZOBDIKIDRVYOKM-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1OCCCN2C(=O)C(C3=CC(=CC(=C32)C)C)NC(=O)C |
Canonical SMILES | CC1=CC=CC=C1OCCCN2C(=O)C(C3=CC(=CC(=C32)C)C)NC(=O)C |
PubChem Compound | 20104374 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume